2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves several key steps:
-
Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative, 1-(3-methylbenzyl)-1H-indole. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
-
Thioether Formation: : The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the indole derivative.
-
Acetamide Formation: : The final step involves the acylation of the thioether with an acyl chloride or anhydride, in the presence of a base like triethylamine, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
-
Substitution: : The aromatic rings in the indole and isoxazole moieties can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the acetamide group.
Functionalized Aromatics: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: Its complex structure makes it a valuable intermediate in the synthesis of more intricate molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry
Material Science: The compound’s unique properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exerts its effects is likely multifaceted, involving interactions with various molecular targets. Potential pathways include:
Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their activity.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide shares structural similarities with other indole-based compounds and thioether derivatives, such as:
- 1-(3-methylbenzyl)-1H-indole-3-thiol
- N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
- Structural Complexity : The combination of indole, thioether, and isoxazole moieties in a single molecule is relatively unique, providing a diverse range of chemical reactivity.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility compared to simpler analogs.
This detailed overview of this compound underscores its significance in scientific research and potential industrial applications
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-6-5-7-17(10-15)12-25-13-20(18-8-3-4-9-19(18)25)28-14-22(26)23-21-11-16(2)27-24-21/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBUFINNLBJROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.